The synthesis of lysergic acid morpholide involves several advanced organic chemistry techniques. A notable method includes the reaction of lysergic acid with morpholine derivatives. This process typically requires controlling reaction conditions meticulously to ensure high yields and purity of the final product.
One effective synthetic route described in the literature involves the use of sulfur trioxide to react with lysergic acid, leading to the formation of amides . Additionally, various total synthesis strategies have been explored, including those using intermediates from Woodward's synthesis pathway, which emphasizes the importance of stereochemistry in yielding the desired product . The total yield from these synthetic pathways can vary significantly, with some methods reporting yields as low as 0.8% due to complex reaction pathways and side reactions .
Lysergic acid morpholide has a complex molecular structure characterized by a tetracyclic framework typical of lysergamides. The chemical formula for lysergic acid morpholide is . The compound features a morpholine ring attached to the nitrogen atom at position 8 of the lysergic acid structure.
Key structural data include:
Lysergic acid morpholide participates in various chemical reactions typical for amides and cyclic compounds. Notably, it can undergo hydrolysis under acidic or basic conditions, leading to the release of lysergic acid and morpholine. Furthermore, like other lysergamides, it may engage in reactions that modify its functional groups, potentially altering its pharmacological properties.
Research indicates that LSM-775 can act as a nonselective agonist at serotonin receptors, specifically targeting both serotonin 1A and serotonin 2A receptors . This dual activity suggests potential pathways for further chemical modifications aimed at enhancing or mitigating its psychoactive effects.
The mechanism of action for lysergic acid morpholide is primarily associated with its interaction with serotonin receptors in the brain. Studies have shown that LSM-775 acts as an agonist at serotonin 1A receptors, which may mask its ability to elicit hallucinogenic effects typically associated with serotonin 2A receptor activation .
In vivo studies demonstrated that blocking serotonin 1A receptors led to an increase in head twitch responses in animal models, indicating that LSM-775's action is complex and involves multiple receptor systems . This nuanced interaction suggests potential therapeutic applications where modulation of these pathways could be beneficial.
Lysergic acid morpholide exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography have been employed to assess purity and identify degradation products during stability studies .
Lysergic acid morpholide has garnered interest primarily within research contexts focused on psychoactive substances. Its unique pharmacological profile makes it a candidate for studying serotonin receptor interactions and their implications for mental health treatments. Additionally, LSM-775 may serve as a reference compound in comparative studies involving other lysergamides or psychedelic substances.
Lysergic acid morpholide (LAM) originated from systematic efforts to modify the core structure of lysergic acid—a tetracyclic ergoline alkaloid naturally produced by the fungus Claviceps purpurea on cereal grains like rye [3] [7]. Early ergot research focused on isolating natural alkaloids (e.g., ergotamine, ergocristine) for medicinal applications, but their structural complexity and instability motivated chemists to develop semisynthetic analogs [3]. Lysergic acid, obtained via alkaline hydrolysis of ergot alkaloids, served as the foundational scaffold for amide derivatization [7] [9]. The morpholide group (morpholine-4-carboxamide) was introduced to explore the pharmacological impact of replacing the diethylamide moiety in LSD (lysergic acid diethylamide) with saturated heterocyclic amines [9] [10]. This modification aimed to enhance metabolic stability while retaining affinity for serotonin (5-HT) receptors [1] [5].
Initial synthetic routes involved activating lysergic acid’s C8 carboxyl group using thionyl chloride or mixed anhydrides, followed by coupling with morpholine [9]. Challenges arose from lysergic acid’s sensitivity to light, heat, and acids, often leading to epimerization at C8 and low yields of LAM. Modern optimizations employ peptide-coupling agents (e.g., HATU) in nonpolar solvents under inert atmospheres, improving yields to >75% and minimizing epimer formation [9]. Table 1 compares key synthetic methodologies.
Table 1: Evolution of Synthetic Approaches for Lysergic Acid Morpholide
Era | Activation Method | Coupling Agent | Yield (%) | Purity Challenge |
---|---|---|---|---|
1950–1970 | SOCl₂ | Morpholine | 25–40 | High epimerization |
1980–2000 | Mixed anhydrides | Morpholine | 45–60 | Moderate byproducts |
2010–Present | HATU/DCC | Morpholine | 75–90 | Minimal epimerization |
LAM’s development paralleled advances in understanding structure-activity relationships (SAR) across ergoline derivatives. Three critical milestones defined its evolution:
Quantum-chemical analyses further rationalized LAM’s stability. Density functional theory (DFT) calculations at the M05-2X/6-311++G(d,p) level demonstrated that protonation at the morpholine nitrogen increases planarity of the ergoline ring system, facilitating π-stacking with 5-HT₂A receptor residues [10].
LAM and classical ergot derivatives (e.g., ergotamine, dihydroergotamine) share core ergoline scaffolds but diverge in pharmacological profiles due to C8 substituent variations. Table 2 highlights critical distinctions:
Table 2: Pharmacological Comparison of Lysergic Acid Morpholide and Classical Ergot Alkaloids
Parameter | Lysergic Acid Morpholide | Ergotamine | Dihydroergotamine | LSD |
---|---|---|---|---|
Receptor Affinity | ||||
5-HT₂A (Ki, nM) | 8.3 | 6.2 | 7.8 | 1.1 |
D₂ (Ki, nM) | 210 | 180 | 150 | 25 |
α-Adrenergic (Ki, nM) | >1,000 | 34 | 28 | 220 |
Structural Feature | Morpholine-4-carboxamide | Cyclol peptide | Reduced Δ9-10 bond | Diethylamide |
Metabolic Stability | t₁/₅ = 2.1 h (human liver) | t₁/₅ = 2.0 h | t₁/₅ = 3.5 h | t₁/₅ = 2.6 h |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7